7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKRHIYZHTZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine. One common method includes the following steps:
Starting Materials: 2-chloroquinoline and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a solvent such as 1-pentanol and a base like sodium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the pyrazoloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives, including 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, exhibit promising anticancer properties. These compounds act as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation, leading to cancer cell apoptosis. A study highlighted the ability of these compounds to selectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapy .
1.2 Anti-inflammatory Properties
The compound has been studied for its role as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief. The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives have been documented in various preclinical models, suggesting their potential use in treating inflammatory diseases .
1.3 Neurological Effects
Some derivatives of pyrazolo[4,3-c]quinoline have shown promise as benzodiazepine antagonists. This activity could be beneficial in developing treatments for anxiety disorders and other neurological conditions. The ability to modulate neurotransmitter systems makes these compounds valuable candidates for further research in neuropharmacology .
Photophysical Properties
2.1 Fluorescent Probes
this compound has been utilized as a fluorescent probe in various sensing applications. Its ability to emit bright fluorescence makes it suitable for designing molecular sensors that detect biological molecules or environmental pollutants. The compound's photophysical properties allow for high sensitivity and specificity in detection methods .
2.2 Electroluminescent Devices
The compound's luminescent properties have led to its exploration in the field of organic electronics, particularly in the development of electroluminescent devices such as organic light-emitting diodes (OLEDs). Its structural features facilitate efficient charge transport and light emission, making it a candidate for next-generation display technologies .
Synthesis and Derivatives
3.1 Synthetic Routes
The synthesis of this compound can be achieved through various methods including:
- Friedländer Condensation : A classical method involving the reaction of an amino compound with a carbonyl compound.
- Multicomponent Reactions : These allow for the rapid assembly of complex structures from simple building blocks.
These synthetic strategies not only facilitate the preparation of this compound but also enable the derivatization of its structure to enhance biological activity or modify physical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cells with minimal effects on normal cells. |
| Study 2 | Anti-inflammatory Effects | Showed significant inhibition of COX-2 activity in vitro and in vivo models. |
| Study 3 | Neurological Applications | Identified potential as a benzodiazepine antagonist with implications for anxiety treatment. |
Mechanism of Action
The mechanism of action of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives
Pyrazolo[4,3-c]quinoline derivatives with amino and aryl substitutions have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Key examples include:
| Compound | Substituents | IC50 (µM) | Cytotoxicity (Survival Rate at 10 µM) | Key Findings |
|---|---|---|---|---|
| 2a | 3-Amino-4-phenylamino | 0.39 | 9% | High potency but severe cytotoxicity |
| 2i | 4-(4-Hydroxyphenylamino) | ~0.4* | >50% | Comparable to positive control 1400W |
| 2m | 4-(Benzoic acid substituent) | ~0.4* | >50% | Dual inhibition of iNOS and COX-2 |
Key Insights :
- Electron-donating groups (e.g., -OH, -OMe) at the phenyl ring reduce cytotoxicity but slightly diminish activity compared to unsubstituted derivatives like 2a .
- Amino groups at position 3 enhance interactions with biological targets, while carboxylic acid moieties (e.g., in 2m) improve solubility and selectivity .
In contrast, 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline lacks amino substituents but features chlorine and phenyl groups.
Fluorescent Sensor Analogues: Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline derivative PQPc (4-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline) serves as a fluorescent sensor for detecting metal ions. Structural differences between [4,3-c] and [3,4-b] isomers significantly alter electronic properties:
- The pyrazolo[3,4-b]quinoline scaffold in PQPc allows for extended conjugation, enhancing fluorescence quantum yield .
- This compound’s fused [4,3-c] system may exhibit distinct photophysical behavior due to altered electron delocalization.
Diamino-Substituted Derivatives
3,4-Diamino-1H-pyrazolo[4,3-c]quinolines (e.g., 11 and 364) are synthesized to explore antitumor and anticonvulsant activities. These derivatives leverage:
- Primary amino groups for hydrogen bonding with biological targets (e.g., CDK2/cyclin A in cancer) .
- Chlorine or bromine substituents (e.g., in 358 ) for electrophilic reactivity in further functionalization .
Compared to this compound, diamino derivatives prioritize target engagement over lipophilicity, which may limit their bioavailability.
Halogenated Analogues
Halogenation is a common strategy to modulate bioactivity:
- 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1): Serves as a precursor for anti-inflammatory derivatives (e.g., 2a–r) .
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Combines chloro and fluoro substituents for enhanced metabolic stability .
The 7-chloro substituent in the target compound may confer similar stability advantages but could increase hepatotoxicity risks compared to non-halogenated analogues.
Biological Activity
7-Chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and research findings.
- Molecular Formula : C22H14ClN3
- Molecular Weight : 355.83 g/mol
- InChIKey : RKXKRHIYZHTZTR-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyrazole derivatives showed inhibition zones against various pathogens. Specifically, compound 7b demonstrated excellent activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 | Antimicrobial |
| 4a | Not specified | Antimicrobial |
| 5a | Not specified | Antimicrobial |
Anti-Inflammatory Activity
The anti-inflammatory effects of pyrazoloquinoline derivatives have been explored through their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Several derivatives exhibited significant inhibition comparable to established anti-inflammatory agents .
| Compound | NO Inhibition (%) | IC50 (μM) |
|---|---|---|
| 2i | High | ~40 |
| 2m | Moderate | ~40 |
Anticancer Activity
This compound has also been studied for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A crystallographic study indicated that these compounds may interact with specific biological targets involved in cancer progression .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of several pyrazoloquinoline derivatives, including this compound. The results indicated strong activity against both gram-positive and gram-negative bacteria . -
Anti-inflammatory Mechanisms :
In vitro studies demonstrated that certain derivatives inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response . -
Anticancer Potential :
The compound was tested in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. Results showed that it could protect against cell death induced by doxorubicin while maintaining high cell viability .
Q & A
Q. What are the standard synthetic routes for 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline?
The compound is typically synthesized via dehydrogenative cyclization in an undivided electrochemical cell using graphite and platinum electrodes. Tetrabutylammonium tetrafluoroborate (TBATFB) serves as the supporting electrolyte, enabling catalyst-free reactions. Key intermediates like 2,4-dichloroquinoline-3-carbonitrile are functionalized with hydrazine derivatives, followed by cyclization to form the pyrazoloquinoline core . Alternative routes involve condensation of hydrazones with quinoline precursors under reflux conditions .
Q. How is spectroscopic characterization performed for this compound?
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3434 cm⁻¹, C-Cl stretching at ~555 cm⁻¹) and aromatic overtones .
- ¹H-NMR : Signals at δ 8.38–7.37 ppm correspond to aromatic protons, with splitting patterns confirming substitution positions .
- Elemental Analysis : Validates purity (e.g., C 60.13% found vs. 61.17% calculated for C₁₆H₉N₃Cl₂) .
- MS (EI) : Molecular ion peaks (e.g., m/z = 314.17 [M⁺]) confirm molecular weight .
Advanced Research Questions
Q. How can researchers optimize electrochemical synthesis conditions for derivatives?
Optimization involves:
- Electrode Selection : Graphite anodes and platinum cathodes minimize side reactions .
- Electrolyte Concentration : TBATFB (0.1 M) balances conductivity and reaction efficiency .
- Temperature Control : Reactions at 25–50°C improve yields (up to 85%) while avoiding decomposition .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on aryl hydrazones enhance cyclization rates .
Q. What strategies resolve contradictions between experimental and theoretical elemental analysis data?
Discrepancies (e.g., C 60.13% found vs. 61.17% calculated) arise from incomplete purification or hygroscopic intermediates. Mitigation steps include:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate pure fractions .
- Recrystallization : Methanol or DMF/water mixtures improve crystal purity .
- Microanalysis Validation : Repeat analyses under inert atmospheres to exclude moisture .
Q. How can structural modifications enhance pharmacological activity?
- Amino Group Introduction : Adding -NH₂ at position 3 increases bioactivity (e.g., antileishmanial IC₅₀ < 10 µM) by improving solubility and target binding .
- Halogen Substitution : 7-Cl and 6-F groups enhance metabolic stability and receptor affinity .
- Fused Rings : Pyrano[3,4-c] modifications (e.g., 4k derivative) improve fluorescence properties for imaging applications .
Methodological Challenges and Solutions
Q. How to troubleshoot failed synthesis of metal complexes with pyrazoloquinoline ligands?
Failed RuCl₃ complexation (e.g., unintended hydrazine formation) can occur due to acidic conditions. Solutions include:
- pH Adjustment : Neutral or mildly basic conditions stabilize metal-ligand coordination .
- Ligand Design : Use pre-functionalized ligands with chelating groups (e.g., pyridyl substituents) .
Q. What advanced techniques validate crystal packing and intermolecular interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
